N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
Description
N'-{(E)-[4-(3-Fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a hydrazone derivative synthesized via condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with 4-(3-fluoropropoxy)benzaldehyde. The compound features:
- Core structure: A benzohydrazide backbone substituted with two 2,2,2-trifluoroethoxy groups at positions 2 and 5.
- Hydrazone moiety: An (E)-configured imine (-CH=N-) formed by reaction with the aldehyde, introducing a 4-(3-fluoropropoxy)phenyl group.
- Key functional groups: The trifluoroethoxy groups enhance lipophilicity and metabolic stability, while the fluoropropoxy substituent may influence electronic and steric properties .
Properties
IUPAC Name |
N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F7N2O4/c22-8-1-9-32-15-4-2-14(3-5-15)11-29-30-19(31)17-10-16(33-12-20(23,24)25)6-7-18(17)34-13-21(26,27)28/h2-7,10-11H,1,8-9,12-13H2,(H,30,31)/b29-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEPHHLMWNZPJU-VPUKRXIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F7N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C23H22F3N3O5
- Molecular Weight : 485.44 g/mol
The presence of trifluoroethoxy and fluoropropoxy groups is significant in influencing its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The method often includes:
- Formation of the hydrazone linkage.
- Introduction of trifluoroethoxy groups through nucleophilic substitution.
- Final purification through recrystallization or chromatography.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example:
- In vitro studies : Compounds with trifluoromethyl substituents have shown enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Fungicidal Tests : Preliminary results suggest that it exhibits fungicidal activity against several strains, outperforming some commercial antifungal agents. This activity is attributed to the disruption of fungal cell membranes .
- Bacterial Inhibition : In vitro assays have shown effectiveness against Gram-positive bacteria, indicating potential as an antibacterial agent.
Case Study 1: Anticancer Efficacy
A study conducted on a series of hydrazone derivatives revealed that modifications at the phenyl ring significantly influenced their anticancer activity. The compound under investigation showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting potent anticancer properties .
Case Study 2: Antimicrobial Evaluation
In a comparative study involving various synthesized compounds, this compound was tested for antifungal activity against Candida albicans. It demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antifungal agents like fluconazole, indicating its potential as a novel antifungal agent .
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogues and Their Features
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Trifluoroethoxy (target compound) and chloro/fluoro groups () increase resistance to oxidative degradation and enhance binding to electron-rich biological targets .
- Electron-Donating Groups (EDGs) : Methoxy or hydroxyl groups () improve solubility but may reduce metabolic stability .
Configuration (E vs.
Heterocyclic Derivatives :
- Conversion of hydrazones to 1,3,4-oxadiazoles () or 1,2,4-triazoles () introduces rigid heterocycles, enhancing thermal stability and enzymatic resistance .
Table 2: Comparative Physicochemical Data
*Predicted using fragment-based methods.
Key Findings:
- Lipophilicity : Trifluoroethoxy groups dominate logP values, making these compounds suitable for membrane penetration but challenging for aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
